molecular formula C38H58N10O12 B15141447 Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Cat. No.: B15141447
M. Wt: 846.9 g/mol
InChI Key: XYZIULLGTDZPIP-FPDJDMDVSA-N
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Description

Foundational Significance of Defined Oligopeptide Substrates in Enzyme Studies

The use of defined oligopeptide substrates, like Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, represents a cornerstone of modern enzymology. Unlike using large, complex proteins as substrates, synthetic peptides of a specific sequence offer several distinct advantages:

Specificity and Selectivity: They can be designed to be highly specific for a particular protease, minimizing off-target cleavage and allowing for the precise study of a single enzyme's activity even in a complex mixture.

Reproducibility: The chemical synthesis of these substrates ensures a high degree of purity and a homogenous product, leading to more consistent and reproducible kinetic data across different experiments and laboratories.

Mechanistic Insights: By systematically altering the amino acid sequence of a peptide substrate, researchers can probe the specific interactions between the substrate and the enzyme's active site, providing detailed insights into the structural determinants of substrate recognition and catalysis.

Assay Development: Defined oligopeptide substrates are readily adaptable for use in a variety of assay formats, including those based on spectrophotometry, fluorimetry, and mass spectrometry, facilitating high-throughput screening of potential enzyme inhibitors.

The Role of this compound as a Prototypical Substrate for Aspartic Proteases

This compound is recognized as a prototypical substrate for a specific class of proteases known as aspartic proteases. These enzymes, which include the medically significant HIV-1 protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.

This peptide sequence mimics a natural cleavage site for HIV-1 protease, specifically at the Tyr-Pro bond. Its utility as a prototypical substrate is underscored by its widespread use in peptidolytic assays to quantify the activity and inhibition of this enzyme. The kinetic parameters of its cleavage by HIV-1 protease have been well-characterized, providing a reliable benchmark for comparing the efficacy of newly developed protease inhibitors and for studying the effects of mutations on enzyme function.

Table 1: Physicochemical and Kinetic Properties of this compound

Property Value
Sequence (3-letter) This compound
Sequence (1-letter) Ac-SQNYPVV-NH2
Molecular Weight 846.94 g/mol
CAS Number 121822-32-0
KM for HIV-1 Protease 5.5 mM nih.govmdpi.com
kcat for HIV-1 Protease 54 s-1nih.govmdpi.com

Historical Context of its Application in Human Immunodeficiency Virus Type 1 (HIV-1) Protease Mechanistic Elucidation

The emergence of the Human Immunodeficiency Virus (HIV) in the 1980s spurred intense research into the virus's life cycle, with the aim of identifying vulnerable targets for therapeutic intervention. The HIV-1 protease was quickly identified as a critical enzyme for viral maturation, making it a prime drug target. mdpi.com

In the late 1980s and early 1990s, the development of synthetic peptide substrates like this compound was a pivotal advancement. nih.gov These substrates were instrumental in the initial characterization of the protease's enzymatic activity and specificity. They enabled researchers to:

Develop reliable in vitro assays to screen for potential inhibitors.

Determine the kinetic parameters of the enzyme, providing a quantitative measure of its catalytic efficiency.

Investigate the enzyme's mechanism of action, including the role of the active site aspartic acid residues.

The insights gained from studies using this and other similar peptide substrates laid the essential groundwork for the rational design of the first generation of protease inhibitors, which became a cornerstone of highly active antiretroviral therapy (HAART).

Overview of Current Research Trajectories Utilizing this compound

Despite decades of research, this compound continues to be a relevant and valuable tool in the study of HIV-1 protease and other related enzymes. Current research applications include:

Studies of Drug Resistance: The substrate is used to characterize the kinetic properties of drug-resistant variants of HIV-1 protease, helping to elucidate the mechanisms by which these mutations confer resistance to inhibitors while maintaining the ability to process natural substrates.

Development of Novel Inhibitors: It remains a standard substrate in assays for screening new and more potent protease inhibitors, including those designed to be effective against resistant strains of the virus.

Investigation of Enzyme Dynamics and Specificity: Researchers continue to use this peptide and its analogs to explore the finer details of substrate binding and the structural flexibility of the protease's active site. This includes studies on how modifications to the substrate sequence affect binding and cleavage efficiency.

Comparative Studies: The well-defined nature of this compound allows for comparative studies between different retroviral proteases, shedding light on the evolution of substrate specificity.

Properties

Molecular Formula

C38H58N10O12

Molecular Weight

846.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1

InChI Key

XYZIULLGTDZPIP-FPDJDMDVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Enzymatic Kinetics and Catalytic Mechanism of Hiv 1 Protease with Ac Ser Gln Asn Tyr Pro Val Val Nh2

Comprehensive Initial Velocity Studies for Kinetic Parameter Determination

Initial velocity studies are fundamental in characterizing the efficiency and mechanism of an enzyme. By measuring the rate of reaction at various substrate concentrations, key kinetic parameters can be determined, offering insights into the enzyme's catalytic power and its affinity for the substrate.

Determination of V/KEt and V/Et Kinetic Parameters

Interactive Table 1: Kinetic Parameters for HIV-1 Protease with Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

ParameterValueUnitReference
Km5.5mM echelon-inc.com
kcat54s-1 echelon-inc.com

Influence of Ionic Strength on Peptidolytic Reaction Rates

The rate of the peptidolytic reaction catalyzed by HIV-1 protease can be significantly affected by the ionic strength of the surrounding medium. Research has shown that high concentrations of salts can dramatically influence the interaction of small ligands with the enzyme. nih.gov Specifically, for the hydrolysis of this compound, increasing the ionic strength has been observed to nonspecifically activate the reaction. acs.org The Vmax/Km ratio was found to increase in a seemingly parabolic manner with rising ionic strength. acs.org This suggests that the electrostatic environment plays a crucial role in modulating the enzyme's activity, potentially by influencing the conformation of the enzyme or the substrate, or by mediating their interaction.

pH Dependence of this compound Hydrolysis by HIV-1 Protease

The activity of HIV-1 protease is highly dependent on the pH of its environment, which is a characteristic feature of aspartic proteases. The catalytic activity relies on the protonation states of the two catalytic aspartyl residues, Asp-25 and Asp-25', located at the active site.

Analysis of pH-Rate Profiles (log V/K vs. pH, log V vs. pH)

The pH dependence of the hydrolysis of this compound by HIV-1 protease has been investigated over a pH range of 3 to 7. acs.org The resulting pH-rate profiles provide valuable information about the ionization states of catalytically important residues. The profile of log Vmax/Km versus pH for this substrate is bell-shaped. acs.orgacs.org This shape is indicative of a mechanism where both a protonated and an unprotonated group are required for catalysis. In contrast, the profile of log Vmax versus pH for this substrate displays a wave-shaped curve, where Vmax decreases to a constant lower value upon the protonation of a specific residue. acs.orgacs.org

Elucidation of pK Values for Catalytic Aspartyl Residues (Asp-25 and Asp-25')

From the bell-shaped log Vmax/Km vs. pH profiles for the hydrolysis of this compound, the pK values for the catalytic aspartyl residues have been determined. acs.orgacs.org The pK value for the unprotonated aspartyl residue (Asp-25) was found to be in the range of 3.4-3.7, while the pK for the protonated aspartyl residue (Asp-25') was in the range of 5.5-6.5. acs.orgacs.org These values are consistent with the general mechanism for aspartic proteases, where one aspartate is protonated and acts as a general acid, while the other is deprotonated and acts as a general base.

Interactive Table 2: pK Values for Catalytic Aspartyl Residues of HIV-1 Protease

ResiduepK Value RangeReference
Unprotonated Aspartyl Residue3.4 - 3.7 acs.orgacs.org
Protonated Aspartyl Residue5.5 - 6.5 acs.orgacs.org

Correlation of Protonation States with Substrate Binding Affinity

The pH-rate studies indicate that substrates, including this compound, bind preferentially to a form of HIV-1 protease where one of the two catalytic aspartyl residues is protonated. acs.orgacs.org This monoprotonated state of the enzyme is the catalytically competent form. The bell-shaped dependence of Vmax/Km on pH reflects the necessity of having one aspartate protonated and the other unprotonated for optimal substrate binding and subsequent catalysis. At very low or very high pH values, where both residues are either protonated or deprotonated, the enzyme's affinity for the substrate and its catalytic activity are significantly reduced.

Isotope Effects in the Peptidolytic Reaction Mechanism

Isotope effects are a powerful tool for elucidating the fine details of enzymatic reaction mechanisms. By substituting an atom at a specific position with its heavier isotope, researchers can probe changes in bond vibrations and, consequently, the energy of the transition state.

Solvent Kinetic Isotope Effects (H2O/D2O) on V and V/Knih.gov

Studies on the cleavage of this compound by HIV-1 protease have utilized solvent kinetic isotope effects (SKIEs) to understand the role of proton transfer in the catalytic mechanism. nih.gov When the reaction is carried out in heavy water (D2O) instead of normal water (H2O), changes in the reaction rates (Vmax and Vmax/Km) can indicate the involvement of proton transfers in or before the rate-limiting step.

Kinetic ParameterSolvent Isotope Effect (High pH(D))Solvent Isotope Effect (Low pH(D))
DV/K ~1.0~1.0
DV 2.2 - 3.21.5 - 1.7

Nitrogen-15 Kinetic Isotope Effects to Characterize Chemical Mechanismwikipedia.org

To further probe the chemical mechanism of HIV-1 protease, Nitrogen-15 (¹⁵N) kinetic isotope effects (KIEs) have been measured for the hydrolysis of this compound. These experiments involve labeling the nitrogen atom of the scissile peptide bond (the bond to be broken) with ¹⁵N and comparing the reaction rate to that of the unlabeled (¹⁴N) substrate.

At a pH of 6.0 and a temperature of 37°C, the ¹⁵N KIE on V/K in H₂O was determined to be 0.995 ± 0.002. nih.gov In D₂O, this effect was slightly more inverse at 0.992 ± 0.003. nih.gov

Solvent¹⁵(V/K)
H₂O 0.995 ± 0.002
D₂O 0.992 ± 0.003

Interpretation of Inverse Nitrogen Kinetic Isotope Effects and Protonation Eventswikipedia.org

The observation of an inverse ¹⁵N kinetic isotope effect (a value less than 1) is significant. It suggests that the bonding to the nitrogen atom of the scissile peptide bond becomes "stiffer" in the transition state of the reaction compared to the ground state. nih.gov This stiffening is consistent with a change in hybridization or an increase in bonding force constants.

The fact that the inverse isotope effect is more pronounced in D₂O (heavy water) provides further insight. nih.gov This enhancement suggests that the observed effect is linked to a protonation event. Specifically, it is proposed that the inverse ¹⁵N KIE arises from the protonation of the proline nitrogen atom. nih.gov This protonation would increase the bonding constraints on the scissile nitrogen, leading to the observed inverse isotope effect.

O-18 Isotope Exchange Studies to Characterize Reaction Intermediatesnih.govutexas.edu

Oxygen-18 (¹⁸O) isotope exchange studies provide a method to detect and characterize the formation of reaction intermediates. In the context of HIV-1 protease, these studies involve running the enzymatic reaction in water enriched with ¹⁸O (H₂¹⁸O) and then analyzing the substrate for the incorporation of the heavy oxygen isotope.

For the substrate this compound, it was observed that ¹⁸O from the solvent was incorporated into the carbonyl oxygen of the scissile peptide bond of the unreacted substrate. acs.org This exchange occurred at a rate that was a fraction (0.01 to 0.12-fold) of the rate of the forward peptidolytic reaction. acs.org

Postulated Chemical Steps and Intermediates in this compound Cleavage

The collective data from kinetic and isotope effect studies have allowed for the formulation of a detailed chemical mechanism for the cleavage of this compound by HIV-1 protease.

Formation and Collapse of Enzyme-Bound Amide Hydrate (B1144303) Intermediatenih.govutexas.edu

The results from the ¹⁸O isotope exchange studies strongly support the formation of a kinetically competent, enzyme-bound amide hydrate intermediate. acs.org This tetrahedral intermediate is formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond. nih.gov The observation of ¹⁸O incorporation into the substrate indicates that the formation of this intermediate is reversible. acs.org

Concerted Proton Transfer in the Transition State

The catalytic mechanism of HIV-1 protease with the substrate this compound is understood to proceed via a general acid-base mechanism, a hallmark of aspartic proteases. nih.govnih.gov This mechanism involves the two catalytic aspartate residues, Asp-25 and Asp-25', located at the active site of the enzyme dimer. nih.gov For catalysis to occur, one of these aspartate residues must be protonated while the other is deprotonated. nih.govresearchgate.net

The hydrolysis of the peptide bond is proposed to occur through a concerted process. nih.govresearchgate.net In this model, a nucleophilic water molecule, activated by the deprotonated aspartate, attacks the carbonyl carbon of the scissile peptide bond. Simultaneously, the protonated aspartate donates a proton to the nitrogen atom of the leaving group. nih.gov This concerted movement of protons is a key feature of the transition state.

Studies utilizing proton inventory analysis for the cleavage of this compound provide evidence for the concerted transfer of two protons during the rate-limiting chemical step of the reaction. nih.gov This is consistent with the breakdown of an enzyme-bound amide hydrate intermediate into the final carboxylic acid and amine products. nih.gov Computational models of HIV-1 protease with other peptide substrates also support a transition state characterized by proton transfer from a catalytic aspartate to the amide nitrogen of the substrate, which occurs in concert with the cleavage of the carbon-nitrogen bond. nih.govcompchemhighlights.org While computational studies have explored both stepwise and concerted mechanisms, the concerted pathway involving an acyclic transition state is suggested to have a lower activation barrier. nih.gov

Rate-Limiting Steps under Varying pH Conditions

The enzymatic kinetics of HIV-1 protease with this compound are significantly influenced by pH, which can alter the rate-limiting step of the catalytic cycle. nih.gov The pH dependence of the reaction has been investigated over a pH range of 3 to 7. nih.gov The graphical representation of the logarithm of the reaction velocity (log V) versus pH results in a "wave-shaped" curve. nih.gov This shape indicates that the reaction velocity decreases to a constant lower value upon the protonation of an enzymatic residue with a pKa value between 4.2 and 5.2. nih.gov

Solvent kinetic isotope effect (SKIE) studies, which compare reaction rates in H₂O and D₂O, provide further insight into the rate-limiting steps at different pH values. For the substrate this compound, the SKIE on Vmax (D_V) changes with pH. nih.gov At higher pH(D) levels, the D_V is in the range of 2.2–3.2, which is indicative of a chemical step being rate-limiting. nih.gov This is likely the collapse of the tetrahedral intermediate. nih.gov Conversely, at lower pH(D), the D_V is attenuated to a range of 1.5–1.7. nih.gov This reduction in the isotope effect, along with the decrease in Vmax, suggests a shift in the rate-limiting step. nih.gov Under acidic conditions, a physical step, such as the release of one of the products from the active site or an isomerization of the enzyme, becomes at least partially rate-limiting. nih.gov The pH-independent value for the SKIE on Vmax/Km (D_(V/K)) for this substrate is 1.0. nih.gov

For other oligopeptide substrates, it has been observed that the rate-limiting step can also transition from a physical step to a chemical step as the salt concentration increases, highlighting the sensitivity of the catalytic process to environmental conditions. nih.govresearchgate.net

Below is a data table summarizing the solvent kinetic isotope effects for the hydrolysis of this compound by HIV-1 protease under different pH conditions.

pH ConditionSolvent Kinetic Isotope Effect on Vmax (DV)Inferred Rate-Limiting Step
High pH(D)2.2 - 3.2Chemical Step (e.g., collapse of tetrahedral intermediate)
Low pH(D)1.5 - 1.7Physical Step (e.g., product release or enzyme isomerization)

Structural Basis of Recognition and Hydrolysis: Ac Ser Gln Asn Tyr Pro Val Val Nh2 Within Hiv 1 Protease Active Site

Identification of the Tyrosine-Proline (Tyr-Pro) Scissile Bond

The peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 contains a scissile bond between the tyrosine (Tyr) and proline (Pro) residues, which is the site of cleavage by HIV-1 protease. nih.govnih.gov This Tyr-Pro bond is a known cleavage site within the HIV-1 Gag polyprotein, specifically at the p17/p24 junction. nih.gov The protease recognizes an eight-residue stretch of the substrate, designated P4 to P4', with the scissile bond located between the P1 and P1' positions. nih.gov In this peptide, Tyrosine occupies the P1 position and Proline the P1' position.

Kinetic studies have demonstrated that HIV-1 protease exhibits conformational selectivity, preferentially cleaving the trans conformation of the Tyr-Pro peptide bond. nih.gov The rate of cis to trans isomerization of this bond can be a limiting factor in the cleavage process. nih.gov The presence of a proline at the P1' position is a unique feature of some retroviral protease cleavage sites and influences the conformation of the substrate within the active site. nih.gov

Substrate Mimicry of Natural Polyprotein Cleavage Sites (Pr55gag, Pr160gag-pol)

The sequence of this compound is designed to mimic a natural cleavage site found in the HIV-1 Gag and Gag-Pol polyproteins. acs.orgacs.org These polyproteins, Pr55gag and Pr160gag-pol, are the precursors to the structural and enzymatic proteins of the virus, respectively. researchgate.netnih.gov The HIV-1 protease cleaves these polyproteins at multiple specific sites to release the mature proteins, a process essential for viral maturation. researchgate.netresearchgate.net

The Tyr-Pro junction in the synthetic peptide is analogous to the cleavage site between the matrix (MA) and capsid (CA) proteins within the Pr55gag polyprotein. nih.govresearchgate.net The ordered processing of these polyproteins is crucial for the proper assembly of the virus. nih.govnih.gov Studies using synthetic peptides like this compound allow for detailed kinetic and structural analysis of the protease's specificity and catalytic mechanism, which is more challenging to perform with the full-length polyprotein precursors. nih.govnih.gov

Table 1: Natural HIV-1 Protease Cleavage Sites in Gag and Gag-Pol Polyproteins

Polyprotein Cleavage Site P4 P3 P2 P1 P1' P2' P3' P4' Protein Released
Gag MA/CA Ser Gln Asn Tyr Pro Val Val Gln Matrix (MA), Capsid (CA) utexas.edu
Gag CA/p2 Ala Glu Ala Met Ser Gln Val Thr Capsid (CA), p2 utexas.edu
Gag p2/NC Thr Ile Met Met Gln Arg Gly Asn p2, Nucleocapsid (NC) utexas.edu
Gag-Pol p6pol/PR Phe Ser Phe Asn Phe Pro Gln Ile p6pol, Protease (PR) utexas.edu
Gag-Pol PR/RT Thr Leu Asn Phe Pro Ile Ser Pro Protease (PR), Reverse Transcriptase (RT) utexas.edu
Gag-Pol RT/IN Gly Ile Lys Trp Gly Lys Ile Lys Reverse Transcriptase (RT), Integrase (IN) utexas.edu

This table is not exhaustive but provides examples of the diverse sequences cleaved by HIV-1 protease.

Examination of Binding Sites and Subsite Interactions within the Enzyme

The binding of this compound within the active site involves a network of hydrogen bonds and van der Waals interactions. nih.govnih.gov The Tyr residue at the P1 position fits into the S1 subsite, while the Pro at P1' occupies the S1' subsite. The S1' subsite is noted to be large and hydrophobic, which can accommodate the bulky side chains often found at the P1' position. mdpi.com However, the presence of a Proline at P1' imposes significant conformational constraints on the peptide backbone, influencing how the adjacent P2 and P2' residues interact with the S2 and S2' subsites. nih.gov This has led to the understanding that the S2 and S2' subsites are bi-functional, capable of accommodating different side chain orientations depending on the presence or absence of a P1' Proline. nih.gov

Table 2: Key Subsite Interactions of a Proline-containing Substrate

Substrate Residue Protease Subsite Interacting Protease Residues (Examples) Type of Interaction
P2 (Asn) S2 Asp30, Val32 Hydrogen bonding, Hydrophobic
P1 (Tyr) S1 Ile50, Pro81 Hydrophobic
P1' (Pro) S1' Ile50', Pro81' Hydrophobic, Steric constraint
P2' (Val) S2' Val82', Ile84' Hydrophobic

Interacting residues can vary based on the specific substrate and protease variant. nih.gov

Structure Activity Relationship Sar Investigations Utilizing Ac Ser Gln Asn Tyr Pro Val Val Nh2 Analogs

Rational Design of Substrate Analogue Inhibitors

The rational design of peptide-based inhibitors is a cornerstone of modern drug discovery. researchgate.net This approach leverages detailed knowledge of the target enzyme's structure and its natural substrate's binding mode to create potent and selective inhibitors. researchgate.netnih.gov In the context of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, this involves designing molecules that mimic the substrate but are resistant to cleavage by the protease.

A common strategy is the replacement of the scissile peptide bond with a non-hydrolyzable isostere. nih.gov For instance, a reduced peptide bond (-CH2-NH-) can be introduced to prevent cleavage by the protease while maintaining key interactions with the enzyme's active site. nih.gov This approach was successfully used in the design of inhibitors targeting a multidrug-resistant HIV-1 protease variant. nih.gov

Furthermore, computational methods and structural biology techniques, such as X-ray crystallography, play a pivotal role in the rational design process. nih.govresearchgate.net These tools provide insights into the three-dimensional arrangement of atoms at the active site, allowing for the design of inhibitors with improved binding affinity and specificity. researchgate.netacs.org The "knob-socket" model, for example, offers a simplified yet accurate representation of how a ligand's residues pack into the receptor's binding site, aiding in the rational design of peptide ligands. acs.org

Impact of Amino Acid Substitutions on Substrate Efficiency and Inhibition

The substitution of individual amino acids in the this compound sequence can have a profound impact on its efficiency as a substrate and the inhibitory activity of its analogs. These substitutions help to identify "hot spot" residues that are critical for binding and catalysis. nih.gov

For example, a scanning Ala/Phe mutagenesis approach, where residues are systematically replaced by alanine (B10760859) or phenylalanine, can be employed to probe the importance of each position in the peptide sequence. nih.gov This technique was utilized to develop a potent peptide inhibitor against a multidrug-resistant HIV-1 protease by mimicking substrate co-evolution. nih.gov The study revealed that certain substitutions enhanced the inhibitory profile of the peptide. nih.gov

Role of Specific Residues in Substrate Recognition and Catalysis

Each amino acid residue in the this compound sequence can contribute to its recognition and subsequent cleavage by the protease. The side chains of these residues interact with specific pockets within the enzyme's active site, influencing binding affinity and the rate of catalysis.

Studies on various enzymes have highlighted the critical roles of specific residue types. For instance, asparagine (Asn), glutamine (Gln), serine (Ser), and tyrosine (Tyr) residues are known to be involved in catalysis in some enzymes, acting as proton shuttles. nih.gov In the context of proteases, the tyrosine residue in the substrate often plays a crucial role in binding to the active site.

The proline (Pro) residue introduces a kink in the peptide backbone, which can be important for adopting the correct conformation for binding. The valine (Val) residues, with their hydrophobic side chains, likely interact with hydrophobic pockets in the enzyme's active site.

Detailed kinetic studies and structural analyses of enzyme-substrate complexes are essential to fully elucidate the specific role of each residue. For example, in the quinoprotein glycine (B1666218) oxidase, site-directed mutagenesis of active-site residues like tyrosine and histidine revealed their distinct roles in substrate binding, catalysis, and cooperativity. nih.gov While not directly studying this compound, these findings illustrate the methodologies used to determine the function of specific residues.

Influence of Terminal Modifications (e.g., Acetylation, Amidation) on Peptide Properties

The terminal modifications of a peptide, such as N-terminal acetylation and C-terminal amidation, play a significant role in its stability, conformation, and biological activity. nih.gov The peptide , this compound, features both of these modifications.

N-terminal acetylation , the addition of an acetyl group (Ac) to the N-terminus (Serine), removes the positive charge of the free amino group. This modification is important for several reasons:

Mimics Native Proteins: It mimics the state of many native proteins, where the N-terminus is often acetylated. biosynth.com

Increases Stability: It enhances the peptide's resistance to degradation by exopeptidases, enzymes that cleave amino acids from the N-terminus. biosynth.com

C-terminal amidation , the replacement of the C-terminal carboxyl group with an amide group (-NH2), also has significant effects:

Enhances Activity: This change in charge and hydrophobicity can alter the peptide's binding properties to its target receptor or enzyme. nih.gov For some peptides, C-terminal amidation has been shown to increase their biological activity. nih.gov

Improves Stability: It can increase the peptide's stability against carboxypeptidases, enzymes that cleave amino acids from the C-terminus. biosynth.com

The combination of N-terminal acetylation and C-terminal amidation in this compound likely contributes to its effectiveness as a substrate by increasing its stability and ensuring it adopts a conformation that is readily recognized by the HIV-1 protease.

Synthesis and Characterization Methodologies for Ac Ser Gln Asn Tyr Pro Val Val Nh2 and Derivatives for Research

Solid-Phase Peptide Synthesis Strategies for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 and Analogs

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides like this compound. jpt.compowdersystems.com Developed by Robert Bruce Merrifield, this technique involves assembling a peptide chain sequentially while one end is anchored to an insoluble solid support, typically a resin. powdersystems.comnih.gov This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by washing and filtration after each reaction step. nih.govbachem.com

The synthesis of this compound is typically performed from the C-terminus (Valine) to the N-terminus (Serine). bachem.com Given the C-terminal amide, a Rink Amide resin is a common choice for the solid support. The synthesis primarily utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for temporary protection of the α-amino group of the incoming amino acids. bachem.commdpi.com

The SPPS process follows a repeated cycle of deprotection, washing, coupling, and further washing. bachem.com

SPPS Cycle for this compound Synthesis:

Step Reagent/Solvent Purpose
1. Deprotection 20% Piperidine in DMF Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine.
2. Washing Dimethylformamide (DMF) Removal of excess piperidine and by-products.
3. Coupling Fmoc-protected amino acid, coupling agent (e.g., HBTU, DIC), and additive (e.g., HOBt) in DMF Activation of the new amino acid's carboxyl group and formation of a peptide bond with the free amine on the peptide chain.

| 4. Washing | Dimethylformamide (DMF), Dichloromethane (DCM) | Removal of excess reagents and soluble by-products to ensure a clean reaction for the next cycle. |

This cycle is repeated for each amino acid in the sequence: Val, Val, Pro, Tyr, Asn, Gln, and Ser. After the final serine is coupled and its Fmoc group is removed, the N-terminus is acetylated using acetic anhydride. Finally, the completed peptide is cleaved from the resin support using a strong acid cocktail, commonly containing Trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups. powdersystems.commdpi.comnih.gov

Fragment Condensation Techniques in Oligopeptide Synthesis

For this compound, a hypothetical fragment condensation strategy could involve the synthesis of two separate fragments:

Fragment A: Ac-Ser-Gln-Asn-Tyr-OH

Fragment B: H-Pro-Val-Val-NH2

Fragment B would be synthesized on a Rink Amide resin and cleaved, while Fragment A would be synthesized on a resin that allows for cleavage as a C-terminal carboxylic acid. The two purified fragments would then be coupled together in solution. chempep.com A significant challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the activating fragment (in this case, Tyrosine in Fragment A). chempep.com Careful selection of coupling reagents and reaction conditions is crucial to minimize this side reaction. chempep.com

Comparison of Synthesis Strategies:

Feature Stepwise SPPS Fragment Condensation
Principle One-by-one addition of amino acids to a solid support. jpt.com Coupling of pre-synthesized peptide fragments. chempep.com
Advantages Easily automated, simple purification at each step, high yields for shorter peptides. chempep.com Better for very long or complex peptides, can overcome aggregation issues, allows for purification of intermediates. nih.govwikipedia.org

| Disadvantages | Potential for aggregation with long/hydrophobic sequences, accumulation of deletion sequences. chempep.com | Risk of racemization at the fragment junction, fragments can be difficult to synthesize and purify. chempep.com |

Analytical Purity and Structural Validation for Enzymatic Studies

For a peptide to be used in quantitative enzymatic studies, its purity and structural identity must be unequivocally confirmed. mdpi.com Impurities such as deletion sequences, truncated peptides, or molecules with remaining protecting groups can interfere with assay results. almacgroup.com

The primary technique for assessing the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . powdersystems.comalmacgroup.comalmacgroup.com In this method, the crude peptide product is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (typically a C18 column) with a gradient of an organic solvent like acetonitrile. mdpi.com The peptide and any impurities are separated based on their hydrophobicity, and their elution is monitored by UV absorbance, typically at 210-230 nm. almacgroup.com A successful purification results in a chromatogram dominated by a single major peak, and the area of this peak relative to the total area of all peaks is used to calculate the peptide's purity. A purity of >95% is generally required for biological assays. mdpi.com

Structural validation is accomplished using Mass Spectrometry (MS) , often coupled directly with HPLC (LC-MS). mdpi.comalmacgroup.com Mass spectrometry measures the mass-to-charge ratio of the ionized peptide, which allows for the determination of its molecular weight. mdpi.com The experimentally measured molecular weight is compared to the theoretically calculated mass of this compound (846.93 g/mol ) to confirm its identity. medchemexpress.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence. researchgate.net

Summary of Analytical and Validation Techniques:

Technique Purpose Information Obtained
RP-HPLC Purity Assessment & Purification Quantifies the percentage of the desired peptide in the sample and separates it from synthetic impurities. almacgroup.comalmacgroup.com
Mass Spectrometry (MS) Structural Validation Confirms the molecular weight of the peptide, verifying its chemical identity. mdpi.comresearchgate.net

| LC-MS | Combined Analysis | Provides purity data and mass confirmation in a single analysis. almacgroup.com |

Q & A

Basic Research Questions

Q. What is the role of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 protease studies?

  • Answer : This peptide serves as a substrate for HIV-1 protease in peptidolytic assays, enabling quantification of protease inhibition. The cleavage site (Tyr-Pro) mimics natural protease targets, making it critical for evaluating inhibitors' efficacy. Assays typically monitor hydrolysis rates via fluorescence or HPLC, with results normalized to control reactions .

Q. What are the optimal storage and handling conditions for this peptide?

  • Answer : Store lyophilized powder at -20°C for long-term stability. For dissolved samples, use -80°C to prevent degradation. Avoid moisture and repeated freeze-thaw cycles. Purity (≥95%) must be verified via HPLC before use to ensure assay reproducibility .

Q. How is this compound validated as a substrate in kinetic assays?

  • Answer : Validation involves measuring Michaelis-Menten parameters (e.g., kcat and KM) under standardized conditions (pH 4.7–5.5, 37°C). For example, reported kcat values range between 0.24–0.29 s<sup>-1</sup>, with free energy barriers (~15–18 kcal·mol<sup>-1</sup>) derived from experimental data. Parallel controls with known inhibitors (e.g., ritonavir) confirm assay reliability .

Advanced Research Questions

Q. How do structural modifications in HIV-1 protease impact the catalytic efficiency of this compound hydrolysis?

  • Answer : Mutations (e.g., D25N in the catalytic aspartate triad) reduce hydrolysis rates by altering proton transfer mechanisms. Computational studies (e.g., QM/MM simulations) reveal that the Asp25(A)-protonated state supports a concerted nucleophilic attack by water, while mutations disrupt this pathway. Experimental validation requires comparative kinetics using wild-type vs. mutant proteases .

Q. What experimental discrepancies arise when comparing theoretical free energy barriers to observed kcat values?

  • Answer : Theoretical barriers (~43.5 kcal·mol<sup>-1</sup>) for certain mechanistic pathways conflict with lower experimental barriers (~15–18 kcal·mol<sup>-1</sup>). This suggests that simplified models may overlook key factors like solvent dynamics or enzyme flexibility. Mitigation strategies include hybrid QM/MM simulations with explicit solvent models and transition-state analogs .

Q. How can researchers optimize assay conditions to resolve low signal-to-noise ratios in inhibition studies?

  • Answer :

  • Fluorogenic tagging : Replace Val-Val with a FRET pair (e.g., DABCYL/EDANS) for real-time monitoring.
  • pH optimization : Adjust to pH 5.0 to maximize protease activity while minimizing peptide instability.
  • Substrate concentration : Use [S] ≈ KM (determined experimentally) to balance sensitivity and substrate depletion rates .

Q. Why do inhibition potency (IC50) values vary across studies using this substrate?

  • Answer : Variability arises from differences in:

  • Protease source : Recombinant vs. virion-derived proteases may exhibit divergent kinetics.
  • Assay buffers : Ionic strength and co-solvents (e.g., DMSO) affect enzyme-substrate interactions.
  • Data normalization : Use internal controls (e.g., substrate-only and enzyme-only baselines) to minimize inter-assay variability .

Data Analysis and Contradictions

Q. How should researchers reconcile conflicting kinetic data from this compound assays?

  • Answer :

  • Cross-validate methods : Compare HPLC-based hydrolysis quantification with fluorogenic assays.
  • Control for enzyme pre-activation : Pre-incubate protease at assay pH to avoid lag phases.
  • Statistical rigor : Apply nonlinear regression (e.g., GraphPad Prism) to calculate error margins for kcat and KM .

Q. What are the limitations of using this peptide in high-throughput screening (HTS) for HIV-1 protease inhibitors?

  • Answer :

  • Low solubility : Requires organic co-solvents (e.g., 10% DMSO), which may denature some inhibitors.
  • Fluorescence interference : Inhibitors with aromatic moieties may quench FRET signals.
  • Alternatives : Use truncated analogs (e.g., Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2) for improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.